molecular formula C23H23NO2 B5848634 N-[4-(benzyloxy)phenyl]-4-phenylbutanamide

N-[4-(benzyloxy)phenyl]-4-phenylbutanamide

Cat. No. B5848634
M. Wt: 345.4 g/mol
InChI Key: NQVZEGBMLMIUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-4-phenylbutanamide, also known as BPN14770, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-4-phenylbutanamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[4-(benzyloxy)phenyl]-4-phenylbutanamide increases cAMP levels, which can lead to the activation of various signaling pathways that are important for neuronal function and survival.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in preclinical models of Alzheimer's disease and Fragile X syndrome. In addition, N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-4-phenylbutanamide in lab experiments is its selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation is that the compound has low aqueous solubility, which can make it difficult to work with in some experimental setups.

Future Directions

There are several potential future directions for the research on N-[4-(benzyloxy)phenyl]-4-phenylbutanamide. One direction is to further investigate its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Finally, the development of analogs of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide with improved properties could also be explored.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-4-phenylbutanamide involves the reaction of 4-benzyloxybenzaldehyde with 4-phenylbutyric acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-[4-(benzyloxy)phenyl]-4-phenylbutanamide.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-phenylbutanamide has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Preclinical studies have shown that N-[4-(benzyloxy)phenyl]-4-phenylbutanamide can improve cognitive function and reduce the accumulation of toxic proteins in the brain, which are key features of these disorders.

properties

IUPAC Name

4-phenyl-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-23(13-7-12-19-8-3-1-4-9-19)24-21-14-16-22(17-15-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,14-17H,7,12-13,18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVZEGBMLMIUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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